Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS: 6270-57-1) is a functionalized, bio-derived heterocyclic compound synthesized from mucic acid. It features a rigid furan core with two diethyl ester groups and two vicinal hydroxyl groups. This specific combination of functionalities makes it a valuable specialty monomer for creating polyesters with enhanced thermal properties and a structurally precise ligand for synthesizing advanced coordination polymers and metal-organic frameworks (MOFs). [1] Its ester form provides critical processing advantages over the parent dicarboxylic acid, particularly in solubility and handling for solution-phase reactions.
Substituting Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate with seemingly similar compounds introduces significant performance and processing trade-offs. The parent diacid, 3,4-dihydroxyfuran-2,5-dicarboxylic acid, exhibits poor solubility in common organic solvents, complicating its use in standard solution-phase polymerization and material fabrication workflows. [1] Conversely, using a non-hydroxylated analog like diethyl 2,5-furandicarboxylate eliminates the hydroxyl groups that are directly responsible for creating stronger inter-chain interactions in polymers, which significantly elevates the glass transition temperature and thermal stability of the final material. [2] Therefore, for applications requiring both processability and enhanced thermal performance, this specific diester is often the necessary choice.
The presence of the 3,4-dihydroxy groups on the furan ring is directly responsible for increasing the thermal stability of derived polyesters. In a direct comparison using the closely related dimethyl ester, a polyester synthesized from dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DMHF) and 1,4-butanediol exhibited a glass transition temperature (Tg) of 71 °C. This is a 26 °C increase over the polyester made from the non-hydroxylated analog, dimethyl 2,5-furandicarboxylate (DMFDCA), which had a Tg of only 45 °C under identical conditions. [1]
| Evidence Dimension | Glass Transition Temperature (Tg) of Polyester |
| Target Compound Data | 71 °C (for polyester from analogous dimethyl ester) |
| Comparator Or Baseline | Polyester from Dimethyl 2,5-furandicarboxylate (non-hydroxylated analog): 45 °C |
| Quantified Difference | +26 °C (58% increase) |
| Conditions | Melt polycondensation with 1,4-butanediol. |
A higher Tg is a critical requirement for producing bio-based plastics and fibers that maintain structural integrity and dimensional stability at elevated temperatures.
The esterification of the carboxylic acid groups to diethyl esters dramatically improves solubility in common organic solvents, a key factor for processability. The parent compound, 3,4-dihydroxyfuran-2,5-dicarboxylic acid, is reported as being insoluble or only sparingly soluble in solvents like acetone, THF, and chloroform. [1] In contrast, synthetic procedures for Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate show it is readily dissolved and recrystallized from solvents such as ethanol and ethyl acetate, enabling its use in homogeneous reaction mixtures for high-quality material synthesis. [2]
| Evidence Dimension | Solubility in Common Organic Solvents |
| Target Compound Data | Soluble in ethanol, ethyl acetate |
| Comparator Or Baseline | 3,4-dihydroxyfuran-2,5-dicarboxylic acid: Insoluble in acetone, THF, chloroform |
| Quantified Difference | Qualitatively higher solubility, enabling solution-based processing |
| Conditions | Standard laboratory temperature and pressure. |
Improved solubility allows for cost-effective, scalable, and reproducible synthesis of polymers and MOFs without resorting to harsh, expensive, or highly specialized solvent systems.
The specific electronic structure and geometry of the dihydroxyfuran dicarboxylate core are essential for creating functional coordination polymers with advanced properties. A Cd-based coordination polymer built with the analogous dimethyl ester ligand demonstrated highly sensitive and selective luminescent sensing of Cr(VI) anions in water. [1] The material exhibited a high luminescence quantum yield of 39.1% and a low detection limit of 0.52 μM. This level of performance is directly attributable to the unique coordination environment and electronic properties provided by this specific ligand class, which would be absent in simpler aromatic dicarboxylates.
| Evidence Dimension | Luminescence Quantum Yield |
| Target Compound Data | 39.1% (for coordination polymer from analogous dimethyl ester) |
| Comparator Or Baseline | General coordination polymers based on simple aromatic dicarboxylates, which often lack intrinsic high-yield luminescence for sensing. |
| Quantified Difference | High absolute quantum yield enabling sensitive detection |
| Conditions | Cd-based coordination polymer for sensing CrO4(2-) and Cr2O7(2-) ions in aqueous solution. |
For developing advanced materials like chemical sensors, the exact ligand structure is non-negotiable to achieve the required sensitivity and selectivity.
This monomer is the right choice for formulation of bio-derived plastics and fibers intended for applications requiring enhanced thermal stability. The hydroxyl groups significantly increase the glass transition temperature compared to standard furanic polyesters, making it suitable for durable goods, automotive components, and heat-resistant packaging. [1]
For researchers and manufacturers requiring facile, scalable production of MOFs or coordination polymers. The compound's high solubility in standard organic solvents allows for its use in cost-effective solution-phase synthesis, avoiding the processing difficulties associated with its insoluble parent acid. [2]
This compound serves as an essential building block for advanced materials where specific photoluminescent properties are critical. Its unique structure enables the creation of coordination polymers with high quantum yields, making it a key precursor for developing next-generation fluorescent sensors for environmental or industrial monitoring. [3]